{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a piperidine ring, an isoquinoline moiety, and a sulfonyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 5-chloro-2-ethoxybenzenesulfonyl chloride and 3,4-dihydroisoquinoline. These intermediates are then subjected to nucleophilic substitution reactions, often under controlled temperature and pH conditions, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
{1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and regulation.
Medicine
The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for treating various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- {1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Uniqueness
The uniqueness of {1-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(3,4-dihydroisoquinolin-2(1H)-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool for research and development.
Properties
Molecular Formula |
C23H27ClN2O4S |
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Molecular Weight |
463.0 g/mol |
IUPAC Name |
[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C23H27ClN2O4S/c1-2-30-21-10-9-20(24)14-22(21)31(28,29)26-12-5-8-19(16-26)23(27)25-13-11-17-6-3-4-7-18(17)15-25/h3-4,6-7,9-10,14,19H,2,5,8,11-13,15-16H2,1H3 |
InChI Key |
PUFJEOIALZYPKI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
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